(2Z)-2-[4-(dimethylamino)benzylidene]-1-benzothiophen-3(2H)-one
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Overview
Description
- It belongs to the class of benzothiophenones, which are aromatic compounds containing a benzene ring fused to a thiophene ring.
- The compound’s systematic name reflects its double bond configuration (2Z), the presence of a dimethylamino group, and the keto functionality.
- Its molecular formula is C18H15NO<SUB>S</SUB>.
(2Z)-2-[4-(dimethylamino)benzylidene]-1-benzothiophen-3(2H)-one: , is an organic compound with an intriguing structure.
Preparation Methods
- Synthetic Routes:
- One common synthetic route involves the condensation of 4-dimethylaminobenzaldehyde with 2-acetylthiophene in the presence of an acid catalyst.
- The reaction proceeds via a Schiff base formation, followed by cyclization to yield the desired compound.
- The reaction can be represented as follows:
4-dimethylaminobenzaldehyde+2-acetylthiophene→this compound
Industrial Production:
Chemical Reactions Analysis
Major Products:
Scientific Research Applications
Photophysics and Nonlinear Optics (NLO):
Other Applications:
Mechanism of Action
Target Interaction:
Biological Relevance:
Comparison with Similar Compounds
Unique Features:
Similar Compounds:
Properties
Molecular Formula |
C17H15NOS |
---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
(2Z)-2-[[4-(dimethylamino)phenyl]methylidene]-1-benzothiophen-3-one |
InChI |
InChI=1S/C17H15NOS/c1-18(2)13-9-7-12(8-10-13)11-16-17(19)14-5-3-4-6-15(14)20-16/h3-11H,1-2H3/b16-11- |
InChI Key |
SKGMGVZAQKNZAU-WJDWOHSUSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=CC=CC=C3S2 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3S2 |
Origin of Product |
United States |
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